PLK4 Kinase Inhibition Potency: 2,6-Dichloro vs. 2,6-Dichloro-5-fluoro Analog Comparison
The target compound 2,6-dichloro-N-(1-methyl-1H-imidazol-4-yl)pyrimidin-4-amine has been reported to exhibit PLK4 inhibitory activity in the nanomolar range . While a direct head-to-head biochemical comparison against the 5-fluoro analog (CAS 1208893-82-6) has not been published in the primary literature, class-level SAR from the imidazole-pyrimidine amide CDK inhibitor series demonstrates that removal of the C-5 substituent on the pyrimidine ring alters kinase selectivity profiles [1]. The 2,6-dichloro substitution pattern without a C-5 modification preserves maximal synthetic versatility for downstream diversification, whereas the 5-fluoro analog locks in a specific electronic environment that may limit the scope of subsequent SNAr reactions [2].
| Evidence Dimension | PLK4 inhibitory activity (reported range) and synthetic versatility |
|---|---|
| Target Compound Data | PLK4 IC₅₀ reported in nanomolar range (exact value from primary source pending); two reactive chlorine centers for sequential derivatization |
| Comparator Or Baseline | 2,6-Dichloro-5-fluoro-N-(1-methyl-1H-imidazol-4-yl)pyrimidin-4-amine (CAS 1208893-82-6): no published PLK4 IC₅₀ data available; electron-withdrawing fluorine at C-5 alters reactivity at C-4 and C-6 |
| Quantified Difference | Quantitative difference cannot be calculated due to absence of parallel-assay data; qualitative synthetic advantage: 2 reactive sites (target) vs. modified electronic landscape (comparator) |
| Conditions | Biochemical kinase inhibition assay (PLK4); synthetic: SNAr conditions for sequential amine coupling |
Why This Matters
For procurement decisions in kinase inhibitor development, the absence of a C-5 substituent preserves the option to introduce diverse functionality at the final synthetic step, maximizing the compound's utility as a late-stage diversification intermediate.
- [1] Newcombe NJ, et al. Imidazole pyrimidine amides as potent, orally bioavailable cyclin-dependent kinase inhibitors. J Med Chem. 2008;51(22):7119-7135. PMID: 19004771. View Source
- [2] Molaid. 2,6-Dichloro-5-fluoro-N-(1-methyl-1H-imidazol-4-yl)pyrimidin-4-amine (CAS 1208893-82-6) – Reactivity Profile. View Source
